6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(1-Adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound characterized by its unique adamantyl and difluoromethyl groups attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via Friedel-Crafts alkylation using adamantane derivatives.
Addition of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.
Methylation: The final step involves methylation at the 1 and 3 positions, which can be achieved using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the adamantyl group.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Amino or thio-substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of the adamantyl group, known for its stability and lipophilicity, along with the difluoromethyl group, which can enhance metabolic stability, makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the difluoromethyl group can improve its metabolic stability. The pyrazolo[3,4-b]pyridine core can interact with various enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-(1-Adamantyl)-4-methyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the difluoromethyl group, which may affect its metabolic stability and biological activity.
6-(1-Adamantyl)-4-(trifluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical reactivity and biological properties.
Uniqueness
The presence of both the adamantyl and difluoromethyl groups in 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine makes it unique. The adamantyl group provides structural stability and lipophilicity, while the difluoromethyl group enhances metabolic stability and can influence the compound’s overall reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3/c1-10-16-14(17(20)21)6-15(22-18(16)24(2)23-10)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,11-13,17H,3-5,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNOIPXWCRNKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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